

1H and 13C NMR of 2-Diazopropane: A Technical Guide

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Compound of Interest

Compound Name: 2-diazopropane

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Introduction

2-Diazopropane ($(\text{CH}_3)_2\text{CN}_2$) is a valuable, yet highly reactive and potentially explosive, diazoalkane. Its utility in organic synthesis, particularly in cyclopropanation reactions and as a precursor to the dimethylcarbene diradical, is well-documented. However, its inherent instability makes isolation and characterization challenging. Consequently, **2-diazopropane** is almost exclusively generated and used *in situ*. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic properties of **2-diazopropane**, including predicted data due to the scarcity of experimental spectra, and detailed protocols for its *in situ* generation suitable for NMR analysis.

Predicted NMR Spectroscopic Data

Due to the unstable nature of **2-diazopropane**, obtaining high-quality, reproducible experimental NMR spectra is exceedingly difficult. Therefore, computational methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, are invaluable for predicting its NMR parameters. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **2-diazopropane**. These values serve as a reliable reference for identifying this transient species in reaction mixtures.

Table 1: Predicted ¹H NMR Data for **2-Diazopropane**

Protons	Predicted Chemical Shift (δ) ppm	Multiplicity
CH ₃	1.2 - 1.5	Singlet

Predicted data is based on computational modeling and may vary slightly from experimental values.

Table 2: Predicted ¹³C NMR Data for **2-Diazopropane**

Carbon	Predicted Chemical Shift (δ) ppm
C(N ₂)	20 - 30
CH ₃	25 - 35

Predicted data is based on computational modeling and may vary slightly from experimental values.

Interpretation of NMR Data

The predicted ¹H NMR spectrum of **2-diazopropane** is expected to be simple, showing a single peak for the six equivalent methyl protons. The predicted chemical shift in the range of 1.2-1.5 ppm is consistent with methyl groups attached to an sp²-hybridized carbon.

The predicted ¹³C NMR spectrum should exhibit two signals. The signal for the diazo carbon (C(N₂)) is predicted to appear in the range of 20-30 ppm. The two equivalent methyl carbons are expected to resonate in a similar region, around 25-35 ppm. The exact positions can be influenced by solvent and temperature. The absence of any C-H coupling in a proton-decoupled ¹³C NMR spectrum would be expected.

Experimental Protocol: In Situ Generation of 2-Diazopropane for NMR Analysis

This protocol details a common method for the generation of **2-diazopropane** from acetone hydrazone, which can be adapted for in situ NMR studies.

Materials:

- Acetone hydrazone
- Yellow mercuric oxide (HgO)
- Anhydrous diethyl ether (or other suitable deuterated solvent for NMR)
- Anhydrous potassium hydroxide (KOH)
- Anhydrous magnesium sulfate (MgSO₄)
- NMR tube fitted with a septum

Procedure:

- Preparation of Reagents:
 - Freshly distill acetone hydrazone before use.
 - Ensure all glassware is oven-dried to be free of moisture.
 - Prepare a saturated solution of KOH in anhydrous ethanol.
- In Situ Generation in an NMR Tube:
 - To a clean, dry NMR tube, add a small amount of yellow mercuric oxide and a catalytic amount of the ethanolic KOH solution.
 - Add the desired deuterated solvent (e.g., CDCl₃, benzene-d₆).
 - Cool the NMR tube in an ice bath.
 - Slowly add a solution of acetone hydrazone in the same deuterated solvent to the NMR tube via a syringe through the septum.
 - Gently agitate the tube to ensure mixing. The formation of **2-diazopropane** is often indicated by a color change.

- A small amount of a drying agent like anhydrous MgSO₄ can be added to remove any water formed during the reaction.
- NMR Acquisition:
 - Once the generation is deemed complete (typically after a few minutes), the NMR tube can be carefully transferred to the NMR spectrometer.
 - Acquire ¹H and ¹³C NMR spectra at a low temperature (e.g., 0 °C or below) to minimize the decomposition of the **2-diazopropane**.

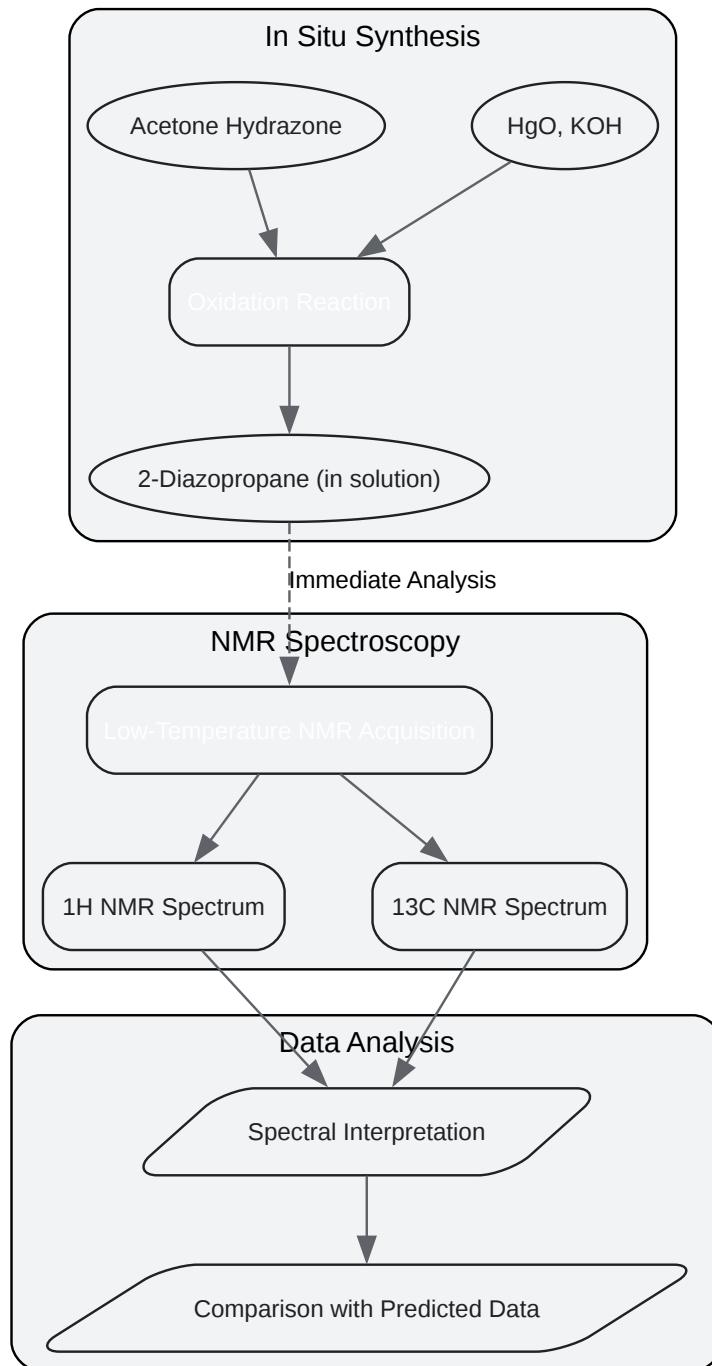
Safety Precautions:

- **2-Diazopropane** is toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield.
- Avoid using ground-glass joints, as friction can detonate diazo compounds.
- Use appropriate personal protective equipment (safety glasses, lab coat, gloves).
- Diazo compounds can be decomposed by strong acids.

Logical Workflow for 2-Diazopropane NMR Analysis

The following diagram illustrates the logical workflow from the synthesis of **2-diazopropane** to its NMR characterization.

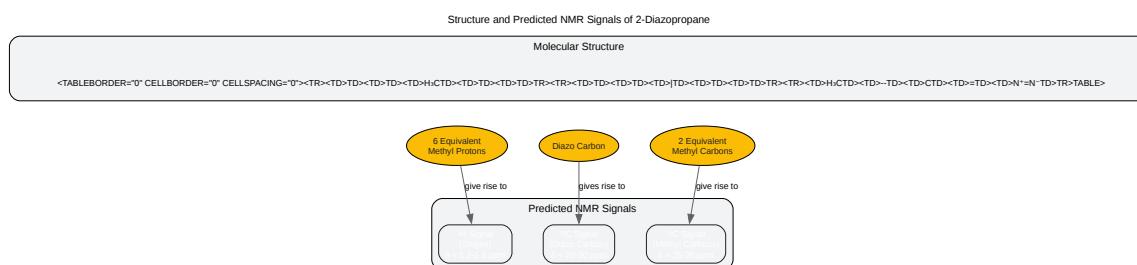
Workflow for 2-Diazopropane NMR Analysis

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Caption: Workflow for the in situ synthesis and NMR analysis of **2-diazopropane**.

Structure and Signaling Pathway

The following diagram illustrates the chemical structure of **2-diazopropane** and the origin of its predicted NMR signals.



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Caption: Chemical structure and predicted NMR signal origins for **2-diazopropane**.

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